molecular formula C7H16O2 B14670797 4-Methylhexane-1,4-diol CAS No. 40646-08-0

4-Methylhexane-1,4-diol

Cat. No.: B14670797
CAS No.: 40646-08-0
M. Wt: 132.20 g/mol
InChI Key: ZRCYHJNCCBSTSZ-UHFFFAOYSA-N
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Description

4-Methylhexane-1,4-diol (C₇H₁₆O₂) is a branched aliphatic diol featuring hydroxyl groups at the 1st and 4th positions of a six-carbon chain, with a methyl substituent at the 4th carbon. Branched diols like this often exhibit distinct solubility, reactivity, and stability profiles compared to linear or cyclic counterparts, making them valuable intermediates in multicomponent reactions and polymer synthesis.

Properties

CAS No.

40646-08-0

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4-methylhexane-1,4-diol

InChI

InChI=1S/C7H16O2/c1-3-7(2,9)5-4-6-8/h8-9H,3-6H2,1-2H3

InChI Key

ZRCYHJNCCBSTSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective reduction and hydroxylation reactions to achieve the desired diol structure .

Chemical Reactions Analysis

Types of Reactions: 4-Methylhexane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Methylhexane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Methylhexane-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The hydroxyl groups also enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methylhexane-1,4-diol with structurally or functionally related 1,4-diols, drawing on data from the provided evidence:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Physical Properties Applications Key References
This compound Branched aliphatic diol C₇H₁₆O₂ 132.20 (estimated) Likely liquid at room temperature (inferred) Potential use as a solvent, polymer precursor, or pharmaceutical intermediate. N/A
2-Butyne-1,4-diol Linear diol with triple bond C₄H₆O₂ 86.09 Crystalline solid; vapor pressure <0.1 mmHg (55°C) Cycloaddition reactions, synthesis of acenes, biocides, and pharmaceuticals.
2,3-Dibromo-2-butene-1,4-diol Brominated unsaturated diol C₄H₄Br₂O₂ 279.80 Solid; synthesized via bromination in aqueous media. Herbicide, fungicide, and intermediate for biocidal derivatives.
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol Cyclic diol with isopropyl/methyl substituents C₁₀H₁₈O₂ 170.25 Isolated from Amomum compactum roots; structure confirmed via NMR/HR-TOFMS. Anticancer activity against MCF-7 breast cancer cells.
1,4-Dialkylbutan-1,4-diol Aliphatic diol with alkyl chains C₈H₁₈O₂ (example) 146.22 (example) Colorless liquid; bp 103°C. Precursor to cyclic sulfone ethers and phospholanes via SOCl₂/NaIO₄ reactions.
2-Bromo-6-methylbenzene-1,4-diol Aromatic diol with bromine/methyl C₇H₇BrO₂ 217.04 Synthesized via Na₂S₂O₄ reduction of cyclohexadienedione. Intermediate in gold-catalyzed cyclization reactions.

Key Structural and Functional Differences:

Branching vs. Linearity :

  • This compound’s branched structure may enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear diols like 2-butyne-1,4-diol .
  • The methyl group could improve thermal stability, making it suitable for high-temperature polymer applications.

Cyclic vs. Acyclic Systems :

  • Cyclic diols (e.g., 5-isopropyl-2-methylcyclohex-2-ene-1,4-diol) exhibit rigid conformations, favoring interactions with biological targets like cancer cells .
  • Aromatic diols (e.g., 2-bromo-6-methylbenzene-1,4-diol) participate in electrophilic substitutions, enabling synthesis of complex heterocycles .

Functional Group Modifications :

  • Brominated derivatives (e.g., 2,3-dibromo-2-butene-1,4-diol) show enhanced biocidal activity due to halogen electronegativity .
  • Unsaturation (e.g., triple bond in 2-butyne-1,4-diol) facilitates cycloadditions for acene synthesis .

Research Findings:

  • Anticancer Activity : Cyclohexene-derived diols (e.g., compound 2 and 3 in ) demonstrated moderate cytotoxicity against MCF-7 cells (IC₅₀ ~50 µM), suggesting this compound derivatives could be explored for similar activity .
  • Reactivity in Multicomponent Reactions : Linear diols like 2-butyne-1,4-diol are pivotal in Rh/Ir-catalyzed cyclotrimerization, while branched analogs might offer regioselectivity advantages .

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